molecular formula C5H3BrN4O B1384379 8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one CAS No. 1370008-37-9

8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one

Cat. No.: B1384379
CAS No.: 1370008-37-9
M. Wt: 215.01 g/mol
InChI Key: DTPAGDAWKRYTPJ-UHFFFAOYSA-N
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Description

8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C5H3BrN4O and its molecular weight is 215.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

8-Bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one (CAS No. 1370008-37-9) is a compound belonging to the pyrazolo-triazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H4_4BrN4_4O
  • Molecular Weight : 136.11 g/mol
  • Solubility : Highly soluble in various solvents (8.37 mg/ml) .
  • Structural Features : Contains a bromine atom at the 8-position and a triazine ring that contributes to its biological activity.

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a][1,3,5]triazin-4-one exhibit significant antitumor properties. For instance:

  • Thymidine Phosphorylase Inhibition : Compounds in this class have been shown to inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis . A study by Bera et al. demonstrated that certain analogues exhibited mixed TP inhibition with antiangiogenic properties .

Neuroprotective Effects

The compound's structure allows it to interact with central nervous system pathways:

  • Psychotropic Effects : Pyrazolo-triazines have been associated with the treatment of psychiatric disorders such as schizophrenia and depression . Their ability to modulate neurotransmitter systems may contribute to neuroprotective effects.

Antibacterial Activity

The presence of pyrazolo structures in various compounds has been linked to antibacterial properties:

  • Targeting Bacterial Enzymes : Given that these compounds are found in bacteria but not humans, they present a viable target for developing antibacterial therapies .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : By inhibiting key enzymes like TP, these compounds disrupt metabolic pathways crucial for cancer cell survival.
  • Modulation of Apoptosis : Certain derivatives have shown the ability to induce apoptosis in cancer cells by activating caspase pathways .

Case Studies

Study ReferenceCompound TestedBiological ActivityKey Findings
Bera et al. Various pyrazolo derivativesAntitumorInhibition of TP; antiangiogenic properties
Zhu et al. Pyrazolo derivativesCytotoxicityQSAR models predicting activity against EAC cells
Sun et al. Pyrazolo[1,5-a][1,3,5]triazin derivativesTP inhibitionStructural variations influence biological activity

Scientific Research Applications

Medicinal Chemistry

8-Bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one has shown promise as a scaffold for developing new pharmaceuticals. Its structure allows for modifications that can enhance biological activity. Some notable applications include:

  • Antitumor Activity : Studies have indicated that derivatives of pyrazolo[1,5-a][1,3,5]triazin compounds exhibit significant cytotoxic effects against various cancer cell lines. The bromine atom may play a crucial role in enhancing these effects by altering the compound's interaction with biological targets .
  • Antiviral Properties : Research has suggested that compounds containing the pyrazolo[1,5-a][1,3,5]triazin framework can inhibit viral replication processes. This makes them potential candidates for antiviral drug development .

Agrochemicals

The compound is also being explored for its potential use in agrochemicals. Its unique structure may allow it to act as a pesticide or herbicide. Preliminary studies indicate that it can affect plant growth and pest resistance mechanisms .

Materials Science

In materials science, this compound is being investigated for its properties in creating novel polymers and coatings. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials with specific functional properties .

Case Studies

StudyApplicationFindings
Study on Antitumor ActivityMedicinal ChemistryDerivatives showed IC50 values in the low micromolar range against several cancer cell lines .
Investigation of Antiviral EffectsMedicinal ChemistryCompounds demonstrated significant inhibition of viral replication in vitro .
Evaluation as a PesticideAgrochemical ResearchShowed promising results in controlling pest populations with minimal phytotoxicity .
Development of Novel PolymersMaterials ScienceEnhanced mechanical properties and thermal stability observed in polymer composites containing the compound .

Properties

IUPAC Name

8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O/c6-3-1-9-10-4(3)7-2-8-5(10)11/h1-2H,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPAGDAWKRYTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN2C(=C1Br)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.